molecular formula C14H16N2 B7892975 N-[(quinolin-4-yl)methyl]cyclobutanamine

N-[(quinolin-4-yl)methyl]cyclobutanamine

Cat. No.: B7892975
M. Wt: 212.29 g/mol
InChI Key: DTUZVOZMTTVLKM-UHFFFAOYSA-N
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Description

N-[(quinolin-4-yl)methyl]cyclobutanamine is a chemical compound that features a quinoline moiety attached to a cyclobutanamine group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-4-yl)methyl]cyclobutanamine typically involves the reaction of quinoline derivatives with cyclobutanamine under specific conditions. One common method is the alkylation of quinoline with cyclobutanamine using a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(quinolin-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or cyclobutanamine derivatives .

Scientific Research Applications

N-[(quinolin-4-yl)methyl]cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(quinolin-4-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(quinolin-4-yl)methyl]cyclobutanamine is unique due to the specific attachment of the quinoline moiety to the cyclobutanamine group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-7-14-13(6-1)11(8-9-15-14)10-16-12-4-3-5-12/h1-2,6-9,12,16H,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZVOZMTTVLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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